N-(4-chlorobenzyl)-N-(2-{[(2E)-2-(3,5-dichloro-2-hydroxybenzylidene)hydrazinyl]carbonyl}phenyl)-4-methylbenzenesulfonamide
Description
N-(4-chlorobenzyl)-N-(2-{[(2E)-2-(3,5-dichloro-2-hydroxybenzylidene)hydrazinyl]carbonyl}phenyl)-4-methylbenzenesulfonamide is a structurally complex sulfonamide derivative characterized by a hydrazine-based Schiff base (benzylidene-hydrazinyl) core. The molecule integrates a 4-chlorobenzyl group, a 3,5-dichloro-2-hydroxybenzylidene moiety, and a p-toluenesulfonamide (tosyl) functional group.
Properties
Molecular Formula |
C28H22Cl3N3O4S |
|---|---|
Molecular Weight |
602.9 g/mol |
IUPAC Name |
2-[(4-chlorophenyl)methyl-(4-methylphenyl)sulfonylamino]-N-[(E)-(3,5-dichloro-2-hydroxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C28H22Cl3N3O4S/c1-18-6-12-23(13-7-18)39(37,38)34(17-19-8-10-21(29)11-9-19)26-5-3-2-4-24(26)28(36)33-32-16-20-14-22(30)15-25(31)27(20)35/h2-16,35H,17H2,1H3,(H,33,36)/b32-16+ |
InChI Key |
IHXPRRSQYQZRIF-KPGMTVGESA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=C(C=C2)Cl)C3=CC=CC=C3C(=O)N/N=C/C4=C(C(=CC(=C4)Cl)Cl)O |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=C(C=C2)Cl)C3=CC=CC=C3C(=O)NN=CC4=C(C(=CC(=C4)Cl)Cl)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Structural Attributes :
- Sulfonamide backbone : The 4-methylbenzenesulfonamide group enhances solubility and binding affinity to biological targets, a common strategy in drug design .
- Hydrazinyl Schiff base : The (E)-configured hydrazinyl linkage forms a conjugated system with the dichloro-hydroxybenzylidene group, which may facilitate π-π interactions in target binding .
Condensation of a hydrazide precursor with a carbonyl compound to form the Schiff base.
Sulfonylation to introduce the 4-methylbenzenesulfonamide group.
Purification via recrystallization or chromatography, validated by NMR and IR spectroscopy .
The compound belongs to a broader class of sulfonamide-hydrazine hybrids. Below is a detailed comparison with structurally or functionally related molecules:
Table 1: Structural and Functional Comparison
*ClogP values estimated using fragment-based methods.
Key Findings :
Structural Differentiation: Unlike hydrazinecarbothioamides , the target compound lacks a thioamide (-C=S) group but incorporates a rigid Schiff base, which may reduce metabolic degradation. Compared to N-(4-chlorophenyl)-2-[(2,4-dibromophenoxy)acetyl]hydrazinecarboxamide , the target’s dichloro-hydroxybenzylidene group offers stronger hydrogen-bonding capacity via the phenolic -OH.
Spectral Analysis :
- The absence of ν(S-H) (~2500–2600 cm⁻¹) in the target’s IR spectrum distinguishes it from thiol-containing tautomers .
- The ν(C=O) stretch in the target (~1660–1680 cm⁻¹) aligns with conjugated carboxamide systems, whereas hydrazinecarbothioamides show split peaks for C=O and C=S .
Bioactivity Implications :
- The Schiff base moiety in the target compound may enhance metal-chelating properties, a feature absent in the compared compounds. This could potentiate antimicrobial activity against resistant strains.
- The high ClogP of the target suggests superior membrane penetration but may limit aqueous solubility, necessitating formulation adjustments.
Q & A
Q. What are the optimal synthetic conditions for preparing N-(4-chlorobenzyl)-N-(2-{[(2E)-2-(3,5-dichloro-2-hydroxybenzylidene)hydrazinyl]carbonyl}phenyl)-4-methylbenzenesulfonamide?
Methodological Answer: The synthesis involves coupling a carboxylic acid derivative with a hydrazine intermediate. Key steps include:
- Coupling Reagents: Use DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) to activate the carboxyl group for amide bond formation .
- Solvent: Ethanol or DMF for solubility and reaction efficiency.
- Temperature: Reflux conditions (e.g., 70–80°C) for 8–12 hours to ensure completion .
- Purification: Recrystallization from DMF/water or methanol yields pure product.
Q. Table 1: Synthetic Conditions
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Coupling Reagents | DCC/HOBt | |
| Solvent | Ethanol/DMF | |
| Reaction Time | 8–12 hours (reflux) | |
| Purification Method | Recrystallization |
Q. How can spectroscopic techniques confirm the structural integrity of this compound?
Methodological Answer:
- IR Spectroscopy: Identify key functional groups:
- NH stretch (3200–3400 cm⁻¹), C=O (1650–1700 cm⁻¹), SO₂ (1150–1350 cm⁻¹) .
- ¹H-NMR: Assign peaks for aromatic protons (δ 6.5–8.5 ppm), hydrazine NH (δ 9–10 ppm), and sulfonamide CH₃ (δ 2.5 ppm) .
- Elemental Analysis: Validate empirical formula (e.g., C, H, N, S, Cl within ±0.4% of theoretical values) .
Q. What experimental factors influence the fluorescence properties of this compound?
Methodological Answer: Fluorescence intensity depends on:
- pH: Optimal at pH 5 due to protonation/deprotonation of hydroxyl and sulfonamide groups .
- Temperature: Stable at 25°C; higher temperatures cause quenching .
- Solvent Polarity: Use ethanol or DMSO for enhanced quantum yield .
Q. Table 2: Fluorescence Optimization
| Parameter | Optimal Value | LOD (mg/L) | LOQ (mg/L) | Reference |
|---|---|---|---|---|
| pH | 5.0 | 0.269 | 0.898 | |
| Temperature | 25°C | – | – | |
| Solvent | Ethanol | – | – |
Advanced Research Questions
Q. How can SHELX software improve crystallographic refinement of this compound?
Methodological Answer:
Q. What computational strategies predict bioactivity against enzyme targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., COX-2, kinases).
- Protonate the compound at pH 5 before docking .
- DFT Calculations: Optimize geometry at B3LYP/6-31G* level to assess electronic properties (HOMO-LUMO gap, dipole moment) .
- SAR Studies: Modify substituents (e.g., chloro, methoxy) to enhance binding affinity .
Q. How can contradictions in stability data under varying pH be resolved?
Methodological Answer:
- Controlled Experiments: Test stability at pH 2–9 using buffer solutions (e.g., phosphate, acetate).
- Analytical Techniques: Monitor degradation via HPLC (retention time shifts) and mass spectrometry (fragment ions) .
- Statistical Analysis: Calculate %RSD for replicate measurements to confirm reproducibility .
Q. What strategies optimize antimicrobial activity through structural modifications?
Methodological Answer:
- Functional Group Replacement: Substitute chlorine with fluorine to enhance membrane permeability .
- Bioisosteres: Replace sulfonamide with triazole to improve target selectivity .
- MIC Assays: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
